

## Irak4-IN-26 CAS number and molecular weight

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## **In-Depth Technical Guide: Irak4-IN-26**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Irak4-IN-26**, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document consolidates key data, including its chemical properties, and provides context for its significance in research and drug development.

### **Core Compound Information**

**Irak4-IN-26** is a cell-permeable indolo[2,3-c]quinoline derivative that has been identified as a highly potent inhibitor of IRAK4. Its high selectivity and favorable physicochemical properties make it a valuable tool for studying the role of IRAK4 in inflammatory and immune responses.

### **Quantitative Data Summary**



Property	Value	Source
CAS Number	1604034-71-0	[1]
Molecular Weight	429.51 g/mol	[1]
Empirical Formula	C25H27N5O2	[1]
IC50 for IRAK4	94 pM	[1]
IC50 for IRAK1	65 nM	[1]
Aqueous Solubility (pH 7.4)	100 μg/mL	[1]
Solubility in DMSO	50 mg/mL	[1]

Note: The molecular weight of **Irak4-IN-26** can be batch-specific due to variable water content. [1]

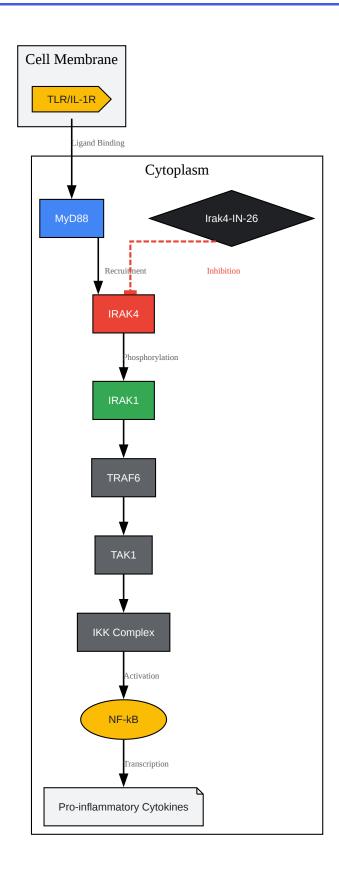
### The Role of IRAK4 in Signaling

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] As the first kinase in the IRAK family, it is essential for initiating downstream signaling cascades that lead to the activation of transcription factors such as NF-kB and the subsequent production of pro-inflammatory cytokines.[2][3] The aberrant activation of IRAK4 has been implicated in the pathophysiology of various inflammatory diseases, autoimmune disorders, and certain cancers.[2]

### **IRAK4 Signaling Pathway**

The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway, which is activated by IL-1R and most TLRs. Upon ligand binding, the receptor recruits the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a cascade that leads to the activation of downstream effectors.





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Figure 1. Simplified IRAK4 signaling pathway and the point of inhibition by Irak4-IN-26.



### **Experimental Protocols**

Detailed experimental protocols for the use of **Irak4-IN-26** can be found in the primary literature. The following provides a general framework for a cell-based assay to assess the inhibitory activity of **Irak4-IN-26**.

### **In Vitro Kinase Assay**

Objective: To determine the IC<sub>50</sub> of Irak4-IN-26 against IRAK4.

#### Materials:

- Recombinant human IRAK4 enzyme
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
- ATP
- Substrate peptide (e.g., a peptide with a phosphorylation site for IRAK4)
- Irak4-IN-26 (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates

#### Procedure:

- Prepare serial dilutions of Irak4-IN-26 in DMSO.
- Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the IRAK4 enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- Incubate the reaction for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).



- Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

### **Cellular Assay for Cytokine Production**

Objective: To evaluate the effect of **Irak4-IN-26** on TLR-mediated cytokine production in human peripheral blood mononuclear cells (PBMCs).

#### Materials:

- Human PBMCs
- RPMI-1640 medium supplemented with fetal bovine serum (FBS)
- TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)
- Irak4-IN-26 (dissolved in DMSO)
- ELISA kits for TNF-α and IL-6
- 96-well cell culture plates

#### Procedure:

- Isolate PBMCs from healthy human donors.
- Seed the PBMCs in a 96-well plate at a specified density.
- Pre-treat the cells with various concentrations of **Irak4-IN-26** or DMSO (vehicle control) for a defined period (e.g., 1 hour).
- Stimulate the cells with a TLR agonist (e.g., R848 or LPS) to induce cytokine production.
- Incubate the cells for an appropriate time (e.g., 18-24 hours) at 37°C in a CO2 incubator.
- Collect the cell culture supernatants.

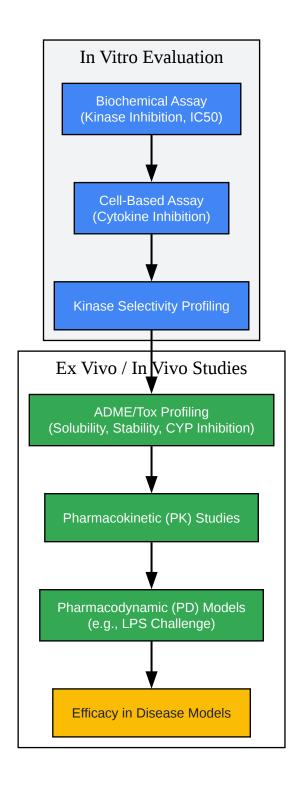


- Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
- Analyze the data to determine the dose-dependent inhibition of cytokine production by Irak4-IN-26.

## **Experimental Workflow Visualization**

The following diagram outlines the general workflow for evaluating a novel IRAK4 inhibitor, from initial screening to in vivo studies.





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Figure 2. General workflow for the preclinical evaluation of an IRAK4 inhibitor.

### Conclusion



**Irak4-IN-26** is a valuable chemical probe for elucidating the biological functions of IRAK4. Its high potency and selectivity, coupled with favorable cell permeability and solubility, make it an excellent tool for in vitro and potentially in vivo studies. The information and protocols provided in this guide are intended to support researchers in the fields of immunology, inflammation, and drug discovery in their investigations into the therapeutic potential of targeting IRAK4.

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